5-Bromo-1,3,4-thiadiazole-2-carboxamide

Synthetic Chemistry Cross-Coupling Heterocycle Diversification

c-Met kinase inhibitor programs face a critical building block bottleneck: chloro analogs require harsh coupling conditions, while iodo congeners lack shelf stability. 5-Bromo-1,3,4-thiadiazole-2-carboxamide (CAS 1030613-09-2) resolves this with an optimal C-Br bond for mild, high-yield Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira diversification. • Enables parallel 5-aryl/heteroaryl library synthesis for c-Met SAR • ≥12-month stability at 2-8°C under inert atmosphere ensures reproducible screening data • ClogP ~0.25 supports passive cell permeability for target engagement assays without additional structural optimization.

Molecular Formula C3H2BrN3OS
Molecular Weight 208.04 g/mol
CAS No. 1030613-09-2
Cat. No. B1394590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,3,4-thiadiazole-2-carboxamide
CAS1030613-09-2
Molecular FormulaC3H2BrN3OS
Molecular Weight208.04 g/mol
Structural Identifiers
SMILESC1(=NN=C(S1)Br)C(=O)N
InChIInChI=1S/C3H2BrN3OS/c4-3-7-6-2(9-3)1(5)8/h(H2,5,8)
InChIKeyVSXVUEUQCVYVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1,3,4-thiadiazole-2-carboxamide Overview


5-Bromo-1,3,4-thiadiazole-2-carboxamide (CAS 1030613-09-2) is a halogenated heterocyclic building block belonging to the 1,3,4-thiadiazole-2-carboxamide family. This scaffold has been validated as a productive starting point for the design of c-Met kinase inhibitors, with multiple series of derivatives demonstrating in vitro activity against c-Met and human cancer cell lines [1]. The bromine atom at the 5-position imparts distinct reactivity for transition-metal-catalyzed diversification, making this compound a strategic entry point for structure–activity relationship (SAR) exploration.

Workflow 5-Br enables Pd-catalyzed Suzuki–Miyaura diversification for c-Met inhibitor SAR expansion
Selection Halogenated heterocyclic building block with practical reactivity–stability profile
Context Scaffold validated as productive entry for kinase inhibitor library synthesis

5-Bromo-1,3,4-thiadiazole-2-carboxamide: Halogen Identity Matters


The 5-halogen substituent on the 1,3,4-thiadiazole-2-carboxamide core is not a passive structural feature; it governs the compound's utility in both synthesis and biological target interaction. The bromine atom provides an optimal balance between stability and reactivity for palladium-catalyzed cross-coupling reactions, enabling efficient diversification into compound libraries for c-Met inhibitor development [1]. Substituting a chloro analog fundamentally alters this balance, because the stronger C–Cl bond (bond dissociation energy approximately 20–25 kJ/mol higher than C–Br) requires harsher coupling conditions, often leading to lower yields and narrower substrate scope [2]. The iodo congener, while even more reactive, exhibits poorer shelf-stability due to facile photolytic and thermal deiodination [3]. Consequently, indiscriminate replacement of the 5-bromo derivative with another halogenated analog can compromise both synthetic efficiency and the reproducibility of downstream biological data.

5-Bromo
5-Chloro
C–Cl bond requires harsher coupling conditions, may reduce yield and narrow substrate scope
5-Bromo
5-Iodo
C–I bond is less stable; iodo analog may need −20 °C storage to prevent decomposition
5-Bromo scaffold
Non-halogenated parent
Lacks halogen handle; direct C–C diversification at 5-position is not feasible

5-Bromo-1,3,4-thiadiazole-2-carboxamide Differentiation Evidence


Cross-Coupling Reactivity Advantage (Br vs Cl)

In palladium-catalyzed Suzuki–Miyaura cross-coupling, the oxidative addition step is the rate-limiting process and is critically dependent on the carbon–halogen bond strength. For aryl halides, the C–Br bond dissociation energy is approximately 339 kJ/mol, compared to approximately 365 kJ/mol for C–Cl [1]. This 26 kJ/mol difference translates, under typical Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), into significantly faster and higher-yielding conversions for 5-bromo-1,3,4-thiadiazole-2-carboxamide versus its 5-chloro counterpart, with representative literature yields of 70–75% for a related 5-bromo-thiadiazole Suzuki coupling versus <30% for the analogous 5-chloro substrate under identical conditions [2]. This kinetic advantage enables more efficient library synthesis for SAR exploration of c-Met inhibitors [3].

Cross-coupling reactivity
Class-level inference
C–Br BDE ≈ 339 kJ/mol; C–Cl BDE ≈ 365 kJ/mol. Reported yield >2-fold higher for bromo vs chloro under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C).
Supports higher synthetic efficiency for library expansion
Yield advantage based on class-level C–X bond reactivity trends
Synthetic Chemistry Cross-Coupling Heterocycle Diversification

Stability and Shelf-Life Advantage (Br vs I)

The 5-iodo-1,3,4-thiadiazole-2-carboxamide analog, while more reactive in cross-coupling in theory, suffers from significantly poorer ambient stability. Aryl iodides are prone to photolytic homolysis of the weak C–I bond (BDE ≈ 270 kJ/mol), generating iodine radicals that can cause decomposition upon storage [1]. In contrast, the C–Br bond (BDE ≈ 339 kJ/mol) offers a practical compromise, retaining synthetic utility while ensuring multi-month shelf stability at 2–8 °C under inert atmosphere . This makes 5-bromo-1,3,4-thiadiazole-2-carboxamide a more reliable procurement choice for long-term compound library maintenance, reducing the risk of batch failure due to degradation.

Shelf stability
Class-level inference
C–Br BDE ≈ 339 kJ/mol; storage ≥12 months at 2–8 °C. C–I BDE ≈ 270 kJ/mol; requires −20 °C dark storage to limit decomposition.
May enable more reliable long-term compound management
Stability data from vendor technical documentation
Compound Management Stability Procurement

c-Met Kinase Inhibition Scaffold Validation

The 5-bromo-1,3,4-thiadiazole-2-carboxamide scaffold has been explicitly utilized as a starting point for generating c-Met kinase inhibitor libraries. In a recent 2023 study, four series of thiazole/thiadiazole carboxamide-derived analogues were designed, synthesized, and evaluated for in vitro activity against c-Met and four human cancer cell lines [1]. The bromo substituent served as a diversification handle for Suzuki–Miyaura coupling to explore the SAR of the 5-position. This experimental validation distinguishes the 5-bromo analog from the non-halogenated parent 1,3,4-thiadiazole-2-carboxamide, which lacks the synthetic versatility to rapidly generate 5-aryl or 5-alkenyl derivatives and therefore cannot support the same efficient SAR exploration [1][2].

c-Met inhibitor scaffold
Cross-study comparable
5-Br scaffold used in 2023 study to generate c-Met inhibitor libraries via Suzuki coupling; optimized leads achieved IC₅₀ 54 nM (thiazole/thiadiazole hybrid). Non-halogenated parent cannot undergo direct 5-position diversification.
Supports rapid c-Met SAR exploration at the 5-position
Scaffold validation from published medicinal chemistry campaign
c-Met Kinase Cancer Kinase Inhibitor

Lipophilicity and Permeability Advantage

Computational prediction of ClogP values for the 5-halogen congeners reveals a clear trend: 5-Bromo-1,3,4-thiadiazole-2-carboxamide (ClogP ≈ 0.25) exhibits a lipophilicity increment of approximately 0.4–0.5 log units compared to the 5-chloro analog (ClogP ≈ -0.20) . This difference places the bromo derivative within the optimal range for passive membrane permeability (ClogP 0–3), while the chloro compound falls below the threshold, potentially limiting cell-based assay performance. In the context of c-Met inhibitor development, where cellular target engagement is essential, the bromo scaffold provides a more favorable starting point for achieving adequate cell permeability without additional structural modifications [1].

Lipophilicity profile
Class-level inference
Predicted ClogP ≈ 0.25 (Br) vs ≈ −0.20 (Cl); Δ = +0.45. Bromo scaffold falls within range often associated with passive membrane permeability (0–3).
May improve permeability in cellular target-engagement assays
Values are computational predictions, not experimental logP
Physicochemical Properties Drug-likeness Lipophilicity

Direct Comparative Evidence Limitations

A systematic search of the peer-reviewed literature (as of May 2026) reveals that no published study has performed a direct, quantitative head-to-head comparison of 5-bromo-1,3,4-thiadiazole-2-carboxamide against its 5-chloro, 5-iodo, or non-halogenated analogs in the same biological assay. The compound's primary reported role is as a synthetic intermediate for library diversification, not as a standalone bioactive entity [1]. The differentiation evidence presented in this guide therefore relies predominantly on class-level inferences grounded in well-established principles of organohalogen chemistry (C–X bond strengths, cross-coupling reactivity trends) [2] and scaffold utility in published c-Met inhibitor programs [1]. Procurement decisions should weigh the demonstrated synthetic advantages carefully, while recognizing that direct biological superiority over analogs has not been experimentally documented for this specific compound.

Direct comparative data
Data to verify
No head-to-head biological comparison of 5-Br vs 5-Cl/5-I/non-halogenated analogs found in peer-reviewed literature (search up to May 2026).
Procurement decisions should consider this evidence gap
Differentiation relies on well-established organohalogen chemistry and scaffold use
Data Transparency Evidence Gaps Procurement Decision Support

5-Bromo-1,3,4-thiadiazole-2-carboxamide Application Scenarios


Suzuki Diversification for c-Met Inhibitor Libraries

The 5-bromo substituent serves as a traceless synthetic handle for the high-throughput generation of 5-aryl/heteroaryl-1,3,4-thiadiazole-2-carboxamide libraries. Using standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), the bromo scaffold can be diversified with a wide range of boronic acids to explore SAR for c-Met kinase inhibition [1][2]. This workflow is directly aligned with the 2023 Nan et al. study, which achieved nanomolar c-Met inhibitors starting from a related thiadiazole carboxamide scaffold [1].

Affinity Probe and PROTAC Synthesis

The bromine atom provides a site for orthogonal functionalization. After carboxamide protection, the 5-bromo group can be selectively functionalized via Buchwald–Hartwig amination or Sonogashira coupling to install linker moieties for the generation of chemical biology probes (e.g., biotinylated analogues, fluorescent conjugates, or PROTAC ligands) [2]. The synthetic versatility of the bromo substituent is critical for achieving the required bifunctional probe structures.

Long-Term Library Storage Stability

The superior ambient stability of the C–Br bond compared to the C–I bond makes 5-bromo-1,3,4-thiadiazole-2-carboxamide a more reliable procurement choice for central compound libraries that require storage and repeated retrieval over extended timeframes. Vendor technical data indicate stability of ≥12 months at 2–8 °C under inert atmosphere , reducing the risk of batch failure and ensuring consistent analytical purity for screening campaigns.

Hit-to-Lead Permeability Optimization

With a predicted ClogP of approximately 0.25, the 5-bromo scaffold resides within the optimal lipophilicity range for passive membrane permeability, which is essential for cellular target engagement assays in c-Met inhibitor programs . This property reduces the need for additional structural modifications to improve cell permeability during early hit-to-lead optimization, potentially shortening lead optimization timelines.

Application
Selection Property
Validation Focus
c-Met inhibitor library synthesis
5-Br Suzuki–Miyaura diversification handle
Coupling yield and substrate scope under standard Pd conditions
Chemical probe / PROTAC preparation
Orthogonal bromine functionalization
Compatibility with Buchwald–Hartwig amination or Sonogashira coupling
Long-term library storage
C–Br bond stability at 2–8 °C
Shelf-life and purity retention under inert atmosphere
Hit-to-lead permeability assessment
Predicted passive permeability profile
Cell-based target engagement in c-Met assays
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